
2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile
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Overview
Description
2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile is an organic compound with a complex structure that includes a pyridine ring substituted with a dimethylamino group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile typically involves the cyanoacetylation of amines. One common method is the reaction of dimethylaminoacetonitrile with a suitable pyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines.
Scientific Research Applications
2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as a nucleophile in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(Dimethylamino)acetonitrile: A simpler analog with similar functional groups but lacking the pyridine ring.
N-(Cyanomethyl)dimethylamine: Another related compound with a similar structure but different reactivity.
Uniqueness
2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile is unique due to the presence of both the pyridine ring and the dimethylamino group, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler analogs .
Properties
IUPAC Name |
2-[6-(dimethylamino)-4-methylpyridin-3-yl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-8-6-10(13(2)3)12-7-9(8)4-5-11/h6-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYUOWPIFKOKHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CC#N)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601232490 |
Source
|
Record name | 6-(Dimethylamino)-4-methyl-3-pyridineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601232490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
764651-70-9 |
Source
|
Record name | 6-(Dimethylamino)-4-methyl-3-pyridineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=764651-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Dimethylamino)-4-methyl-3-pyridineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601232490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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